molecular formula C13H16BrN3OS B5566533 2-bromo-N-(4-methylpiperazine-1-carbothioyl)benzamide

2-bromo-N-(4-methylpiperazine-1-carbothioyl)benzamide

Cat. No.: B5566533
M. Wt: 342.26 g/mol
InChI Key: TXAQZLQLRLERHS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-bromo-N-(4-methylpiperazine-1-carbothioyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 4-methylpiperazine-1-carbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

2-bromo-N-(4-methylpiperazine-1-carbothioyl)benzamide can undergo various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-bromo-N-(4-methylpiperazine-1-carbothioyl)benzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-methylpiperazine-1-carbothioyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-bromo-N-(4-methylpiperazine-1-carbothioyl)benzamide can be compared with other similar compounds, such as:

  • 2-bromo-N-(4-methylpiperazine-1-carbothioyl)aniline
  • 2-bromo-N-(4-methylpiperazine-1-carbothioyl)phenylacetamide

These compounds share similar structural features but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its specific combination of the bromobenzamide and piperazine-carbothioyl moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-bromo-N-(4-methylpiperazine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3OS/c1-16-6-8-17(9-7-16)13(19)15-12(18)10-4-2-3-5-11(10)14/h2-5H,6-9H2,1H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAQZLQLRLERHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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